molecular formula C27H22ClNO3 B409056 [1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate

[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate

Cat. No.: B409056
M. Wt: 443.9g/mol
InChI Key: FENXQLVGXFEBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Preparation Methods

The synthesis of acetic acid 1-[(2-chloro-phenyl)-phenylacetylamino-methyl]-naphthalen-2-yl ester involves multiple steps, starting with the preparation of the core naphthalene structure. The synthetic route typically includes:

    Formation of the naphthalene core: This can be achieved through various methods, such as Friedel-Crafts alkylation or acylation.

    Introduction of the phenylacetylamino group: This step involves the reaction of the naphthalene derivative with phenylacetyl chloride in the presence of a base, such as pyridine, to form the phenylacetylamino derivative.

    Esterification: The final step involves the esterification of the acetic acid with the chlorinated phenylacetylamino-naphthalene derivative using a catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of acetic acid 1-[(2-chloro-phenyl)-phenylacetylamino-methyl]-naphthalen-2-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Properties

Molecular Formula

C27H22ClNO3

Molecular Weight

443.9g/mol

IUPAC Name

[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C27H22ClNO3/c1-18(30)32-24-16-15-20-11-5-6-12-21(20)26(24)27(22-13-7-8-14-23(22)28)29-25(31)17-19-9-3-2-4-10-19/h2-16,27H,17H2,1H3,(H,29,31)

InChI Key

FENXQLVGXFEBTI-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3Cl)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3Cl)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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